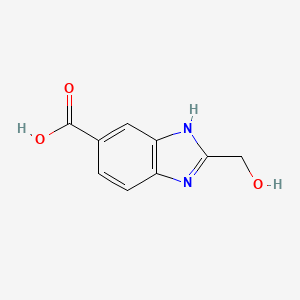

2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid

Description

2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 2 and a carboxylic acid (-COOH) group at position 5 of the fused benzimidazole ring system. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant . Its hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or chlorination for enhanced reactivity, making it versatile in medicinal chemistry workflows .

Properties

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-4-8-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-3,12H,4H2,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZUTVUUNNXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247128-20-7 | |

| Record name | 247128-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with glyoxylic acid under acidic conditions, followed by oxidation to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in 2-(carboxymethyl)-1H-benzimidazole-5-carboxylic acid.

Reduction: Reduction of the carboxylic acid group yields 2-(hydroxymethyl)-1H-benzimidazole-5-methanol.

Substitution: Electrophilic substitution can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Biology

- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor. The compound's ability to bind to active sites of enzymes makes it a candidate for developing inhibitors that could regulate metabolic pathways .

- Ligand for Biological Receptors : Its structural properties enable interaction with biological receptors, potentially modulating their activity.

Medicine

- Antimicrobial Activity : Demonstrated potential against various microbial strains. Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties, making them candidates for new antibiotic therapies .

- Anticancer Properties : Research has indicated that benzimidazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The dual functionality of the hydroxymethyl and carboxylic groups enhances their biological activity .

Industry

- Advanced Materials Development : Utilized in creating polymers and coatings due to its chemical stability and reactivity. These materials can be tailored for specific applications in electronics and coatings industries.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Xue et al., 2011 | Antiviral Activity | Identified benzimidazole derivatives effective against enteroviruses, highlighting the potential of related compounds like 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid in antiviral therapies. |

| Gellis et al., 2008 | Anticancer Properties | Explored the cytotoxic effects of benzimidazole derivatives on cancer cell lines, suggesting that modifications to the benzimidazole structure can enhance therapeutic efficacy. |

| Boiani et al., 2009 | Anti-trypanosomatid Agents | Investigated the efficacy of benzimidazole derivatives against Trypanosoma species, confirming the potential of these compounds in treating parasitic infections. |

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole-5-Carboxylic Acid Derivatives

Benzimidazole derivatives with substitutions at positions 1, 2, or 5 exhibit diverse pharmacological properties depending on their functional groups. Below is a systematic comparison of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

*Calculated based on molecular formula C₉H₈N₂O₃.

†Calculated from formula C₂₆H₂₃N₇O₃.

Key Findings:

Substituent Effects on Bioactivity :

- The hydroxymethyl group in the target compound facilitates synthetic modifications (e.g., oxidation to carboxylic acids) but lacks direct pharmacological activity in reported studies .

- Nitro groups at position 2 (e.g., 2-(2-nitro-phenyl)) confer potent analgesic effects, with naloxone-sensitive activity observed in vivo .

- Bulkier substituents like tetrazole (CV-11974) enhance receptor-binding affinity, as seen in angiotensin II antagonism (ID₅₀ = 0.033 mg/kg IV) .

Structural Stability and Reactivity: Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit higher metabolic stability compared to electron-donating groups (-OH, -CH₃) . Crystallographic data for 2-(4-hydroxy-phenyl) derivatives reveal planar benzimidazole cores, with hydrogen bonding influencing supramolecular packing .

Applications in Drug Development :

- The target compound’s role in synthesizing dabigatran etexilate highlights its industrial value, offering cost-effective and environmentally friendly pathways .

- Analogues like CV-11974 demonstrate the importance of positional isomerism , as carboxyl groups at position 7 (vs. 5) optimize cardiovascular activity .

Biological Activity

2-(Hydroxymethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole ring with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 5-position. The synthesis typically involves the cyclization of o-phenylenediamine with glyoxylic acid under acidic conditions, followed by oxidation to introduce the hydroxymethyl group.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, such as human melanoma cells. One study reported an IC50 value of approximately 9.7 µM against SK-Mel 5 cells . Another research highlighted that benzimidazole derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds with similar structures have shown moderate to high antioxidant activity, which is crucial for protecting cells from oxidative stress .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can function as an agonist or antagonist at various biological receptors, influencing cellular signaling pathways.

- Oxidative Stress Response : Similar compounds have been shown to disrupt cellular antioxidation systems, impacting oxidative stress response pathways.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole exhibited potent antibacterial activity against S. aureus and C. albicans, highlighting their potential as therapeutic agents in treating infections .

- Anticancer Research : In vivo studies indicated that certain benzimidazole derivatives could suppress tumor growth in mice models, providing evidence for their anticancer efficacy .

- Antioxidant Studies : The antioxidant activities were quantified using various assays, showing that compounds like this compound could effectively scavenge free radicals, thereby reducing oxidative damage in cells .

Comparative Analysis

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Low µg/mL | 9.7 µM against SK-Mel 5 | Moderate to High |

| Benzimidazole Derivative A | Low µg/mL | 6.20 µM against Colo38 | High |

| Benzimidazole Derivative B | Moderate µg/mL | Not specified | Moderate |

Q & A

Basic: What are the standard synthetic routes for 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of substituted benzaldehyde derivatives with diaminobenzoic acid precursors. For example:

- Route 1: Reacting 3,4-diaminobenzoic acid with 2,3,4-trihydroxybenzaldehyde in ethanol under reflux with sodium bisulfite as a catalyst, followed by acid precipitation to yield the product (80% yield) .

- Route 2: Using 2-hydroxymethylbenzaldehyde and 3,4-diaminobenzoic acid in a polar solvent (e.g., DMF) under nitrogen, with microwave-assisted heating to reduce reaction time .

Key Considerations: - Sodium bisulfite enhances imine formation and reduces side reactions.

- Acidic workup ensures precipitation of the zwitterionic product.

Advanced: How can computational methods predict regioselectivity in nucleophilic substitutions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites. For example:

- The hydroxymethyl group at position 2 increases electron density at N1 of the benzimidazole ring, favoring electrophilic attacks at C4 or C6 .

- Molecular electrostatic potential (MEP) maps reveal nucleophilic regions, guiding functionalization strategies (e.g., sulfonation at C5-carboxylic acid) .

Validation: - Compare computed activation energies with experimental kinetic data for substitutions (e.g., bromination vs. nitration) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR:

- IR: O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and benzimidazole ring vibrations (1500–1600 cm⁻¹) .

- X-ray Crystallography: Resolves hydrogen bonding between the hydroxymethyl and carboxylic acid groups (e.g., SHELXL refinement) .

Advanced: How can contradictory biological activity data for benzimidazole derivatives be resolved?

Methodological Answer:

Discrepancies in reported antiproliferative or antioxidant activities often arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or antioxidant assays (DPPH vs. ABTS) .

- Solution-State Behavior: Aggregation or pH-dependent solubility altering bioavailability .

Strategies: - Standardize assays using reference compounds (e.g., ascorbic acid for antioxidants).

- Conduct stability studies (HPLC monitoring) under physiological conditions .

Advanced: What catalytic systems enhance the compound’s coordination chemistry for metal complexation?

Methodological Answer:

- Ligand Design: The carboxylic acid and benzimidazole N atoms act as bidentate ligands.

- Cu(II) Complexes: Synthesized in aqueous ethanol at pH 6–7, yielding octahedral geometries (UV-Vis λmax ~600 nm) .

- Ag(I) Complexes: Formed in acetonitrile, showing antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Characterization:

- EPR for paramagnetic metals (e.g., Cu²⁺).

- Cyclic voltammetry to study redox behavior .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Antioxidant Activity: Scavenges ROS (IC₅₀: 10–20 µM in DPPH assays) via the hydroxymethyl and phenolic groups .

- Anticancer Potential: Inhibits topoisomerase II (IC₅₀: 15 µM in leukemia cell lines) .

- Photoprotection: Absorbs UVA (λmax ~350 nm) synergistically with commercial sunscreens .

Advanced: How do solvent effects influence crystallization for X-ray analysis?

Methodological Answer:

- Solvent Selection: High-polarity solvents (e.g., DMSO/water mixtures) promote H-bonded networks.

- Crystal Packing: Triclinic P‾1 symmetry observed in ethanol-grown crystals, with π-π stacking (3.5 Å spacing) .

Optimization: - Vapor diffusion methods with 2-propanol as antisolvent improve crystal quality (SHELXD for phase solution) .

Basic: What purification methods are effective for this compound?

Methodological Answer:

- Recrystallization: Use DMF/water (1:3) to remove unreacted diaminobenzoic acid.

- Column Chromatography: Silica gel with ethyl acetate/methanol (4:1) to isolate minor byproducts (e.g., mono-cyclized intermediates) .

Purity Assessment: - HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient, retention time ~8.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.